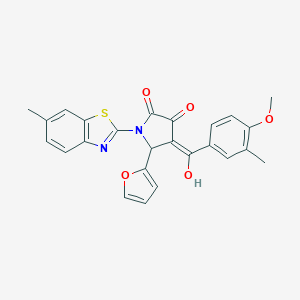
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a chemical compound with potential applications in scientific research. It belongs to a class of compounds called pyrrolones, which have been shown to exhibit various biological activities.
作用机制
The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, leading to its accumulation and activation of downstream signaling pathways that induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Moreover, this compound has been shown to have low toxicity in normal cells and tissues, suggesting a favorable safety profile.
实验室实验的优点和局限性
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It can be tested in various cancer cell lines and animal models to evaluate its anti-tumor activity and toxicity. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with the interpretation of experimental results. Moreover, its low solubility in aqueous media may limit its bioavailability and require the use of special formulations or delivery methods.
未来方向
There are several future directions for the research on 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its chemical structure to improve its potency and selectivity for MDM2 inhibition. Another direction is to investigate its potential as a combination therapy with other anti-cancer drugs, such as chemotherapy or immunotherapy. Moreover, the development of biomarkers that can predict the response to this compound in cancer patients could facilitate its clinical translation. Lastly, the exploration of its activity in other disease models, such as neurodegenerative disorders or viral infections, could broaden its therapeutic potential.
合成方法
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The key step involves the condensation of 3-phenoxybenzaldehyde with 4-methoxy-2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-methoxypropylamine and 3-hydroxy-4-methoxybenzaldehyde to give the final product. The overall yield of the synthesis is around 30%, and the purity of the compound can be improved by recrystallization.
科学研究应用
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called MDM2, which is known to promote cancer cell growth and survival by degrading a tumor suppressor protein called p53. By blocking MDM2, this compound can restore the function of p53 and induce cancer cell death.
属性
分子式 |
C29H29NO6 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29NO6/c1-19-17-22(35-3)13-14-24(19)27(31)25-26(30(15-8-16-34-2)29(33)28(25)32)20-9-7-12-23(18-20)36-21-10-5-4-6-11-21/h4-7,9-14,17-18,26,31H,8,15-16H2,1-3H3/b27-25+ |
InChI 键 |
WTWMODYDTVZXMW-IMVLJIQESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
